Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Research
Indole derivatives are of paramount importance in both chemical and biological research due to their presence in a multitude of natural products and pharmaceuticals. chula.ac.th The indole nucleus is a key structural component in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. This prevalence in biological systems has inspired chemists to explore indole-containing molecules for a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. ijarsct.co.in The unique electronic properties of the indole ring allow it to interact with various biological targets, making it a privileged scaffold in drug discovery.
Contextualizing Ethanone (B97240), 1-(6-chloro-1-methyl-1H-indol-3-yl)- within the Broader Indole-Ethanone Class
The subject of this article, Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, belongs to the 3-acetylindole (B1664109) family. 3-Acetylindoles are not only biologically active in their own right but also serve as crucial intermediates in the synthesis of more complex indole alkaloids and other bioactive compounds. thepharmajournal.com The acetyl group at the C3 position is a versatile functional group that can undergo a wide variety of chemical transformations.
The specific substitutions on the indole ring of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- define its unique chemical character:
N-Methylation: The presence of a methyl group on the indole nitrogen (N1 position) removes the N-H proton, which can influence the compound's solubility, hydrogen bonding capability, and metabolic stability.
6-Chloro Substitution: The chlorine atom on the benzene (B151609) portion of the indole ring can significantly alter the electronic properties of the molecule. Halogen substituents are known to modulate the biological activity of compounds, potentially enhancing their efficacy or altering their target specificity. eurochlor.org
3-Ethanone (Acetyl) Group: This group acts as an electron-withdrawing substituent, influencing the reactivity of the indole ring, particularly in electrophilic substitution reactions.
While specific research on Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- is not extensively documented in peer-reviewed literature, its structural motifs are common in compounds investigated for various biological activities.
Below is a table detailing the basic properties of this compound.
| Property | Value |
| IUPAC Name | 1-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-one |
| Molecular Formula | C11H10ClNO |
| CAS Number | 949035-04-5 |
| Molecular Weight | 207.66 g/mol |
Historical Development of Indole-Based Synthetic Methodologies Relevant to Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-
The synthesis of substituted indoles like Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- relies on foundational reactions developed over more than a century of organic chemistry research. Two key historical methodologies are particularly relevant to its construction: the formation of the indole nucleus itself and the introduction of the acetyl group.
Fischer Indole Synthesis: Discovered in 1883 by Emil Fischer, this reaction remains one of the most important and widely used methods for synthesizing indoles. wikipedia.orgnih.gov The process involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the target molecule, this would likely involve the reaction of a (4-chloro-phenyl)-N-methyl-hydrazine with a suitable three-carbon carbonyl compound, followed by cyclization. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl to Lewis acids such as zinc chloride. wikipedia.orgnih.gov
Friedel-Crafts Acylation: Developed by Charles Friedel and James Crafts in 1877, this reaction is a cornerstone of aromatic chemistry for attaching acyl groups to aromatic rings. wikipedia.org To introduce the acetyl group at the C3 position of the pre-formed 6-chloro-1-methyl-1H-indole, a Friedel-Crafts acylation is the most direct method. chemijournal.com This electrophilic aromatic substitution typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.comorganic-chemistry.org The reaction is highly regioselective for the electron-rich C3 position of the indole ring.
These classic reactions, along with numerous modern refinements, provide a robust framework for the laboratory synthesis of specifically substituted indole-ethanones, enabling chemists to explore their properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloro-1-methylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)10-6-13(2)11-5-8(12)3-4-9(10)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVQERYUJPMFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies of the Ethanone, 1 6 Chloro 1 Methyl 1h Indol 3 Yl Scaffold
Reactivity Profiling of the Ethanone (B97240) Moiety
The ethanone group at the C3 position is a key handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
The carbonyl group of the ethanone moiety undergoes typical ketone reactions. Reduction of the ketone to a secondary alcohol, 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanol, can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation introduces a chiral center and a hydroxyl group that can serve as a hydrogen bond donor or be further functionalized, for instance, through esterification or etherification.
Condensation reactions provide a powerful tool for extending the carbon skeleton. The ethanone can participate in base-catalyzed aldol-type or Claisen-Schmidt condensations with various aromatic or heteroaromatic aldehydes. nih.gov This reaction yields α,β-unsaturated ketones, commonly known as chalcones, which are themselves a class of biologically active compounds. These chalcone (B49325) derivatives can then be used as precursors for the synthesis of other heterocyclic systems, such as pyrazoles or isoxazoles, through reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632).
Another important modification is the formation of oximes. Reaction of the ethanone with hydroxylamine hydrochloride produces the corresponding oxime ether. Such derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial strains, demonstrating that modification at this position can lead to potent biologically active molecules.
Table 1: Examples of Carbonyl Group Modifications
| Starting Material | Reagent(s) | Product Type | Potential Further Use |
|---|---|---|---|
| 1-(indol-3-yl)ethanone | Aromatic Aldehyde, Base | Chalcone | Synthesis of pyrazoline, isoxazole |
| 1-(indol-3-yl)ethanone | Hydroxylamine | Oxime Ether | Bioactivity screening, linker for conjugates |
This table is illustrative of general reactions on the 3-acetylindole (B1664109) core.
The α-carbon of the ethanone group can be selectively halogenated to produce α-halo ketones, which are valuable synthetic intermediates. The reaction of 3-acetylindoles with reagents like bromine or N-chlorosuccinimide (NCS) can introduce a halogen atom adjacent to the carbonyl group. For instance, bromination of 3-acetylcoumarins, an analogous reaction, is well-established for preparing 3-(bromoacetyl)coumarins. bhu.ac.in The resulting 2-halo-1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is highly reactive towards nucleophiles.
This α-halo ketone serves as a potent electrophile, enabling a wide range of nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, including amines, thiols, azides, and carboxylates, at the α-position. These reactions are fundamental in building molecular complexity and are frequently employed in the synthesis of libraries of compounds for drug discovery. For example, reaction with secondary amines can yield α-amino ketones, a structural motif present in many pharmacologically active molecules. The resulting derivatives can be further elaborated; for instance, α-azido ketones can be reduced to α-amino ketones or participate in cycloaddition reactions.
Indole (B1671886) Ring Functionalization and Substitution Chemistry
The indole ring itself, despite the presence of deactivating groups, offers opportunities for further functionalization through electrophilic aromatic substitution or by modification of the existing chloro substituent.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles. However, in the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold, the C3 position, which is the most nucleophilic site in unsubstituted indoles, is blocked. jk-sci.com Furthermore, the 3-acetyl group is strongly electron-withdrawing, which deactivates the entire indole ring towards electrophilic attack.
Despite this deactivation, EAS reactions can still occur, with the substitution pattern being governed by the directing effects of the N-methyl, C6-chloro, and C3-acetyl groups.
The N-methyl group is an activating group.
The C6-chloro group is deactivating via induction but is an ortho, para-director through resonance. It directs incoming electrophiles to the C5 and C7 positions.
The C3-acetyl group is a strong deactivating group and acts as a meta-director, directing potential substitution to the C5 and C7 positions of the benzene (B151609) ring.
The combined effect suggests that further electrophilic substitution will preferentially occur on the benzene ring at the C5 or C7 positions. Reactions such as nitration (using mild nitrating agents like acetyl nitrate (B79036) to avoid harsh acidic conditions that can degrade the indole) or halogenation (e.g., with Br₂ in acetic acid) would likely yield a mixture of C5 and C7 substituted products. ijpcbs.com The C4 position is also a potential site for substitution, though generally less favored. For example, nitration of 3-acetyl-5-hydroxy-2-methylindoles has been shown to occur at the C4 and C6 positions. jk-sci.com
The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride/DMF reagent system to formylate electron-rich aromatic rings, is a common EAS reaction for indoles. chemistrysteps.comlibretexts.orglibretexts.org However, due to the strong deactivation by the 3-acetyl group, this reaction is expected to be difficult on the target scaffold. libretexts.org
Table 2: Predicted Regioselectivity of EAS on the Scaffold
| Reaction | Electrophile | Directing Groups | Predicted Major Positions |
|---|---|---|---|
| Nitration | NO₂⁺ | C6-Cl (o,p), C3-Ac (m) | C5, C7 |
| Halogenation | Br⁺ / Cl⁺ | C6-Cl (o,p), C3-Ac (m) | C5, C7 |
Functional group interconversions (FGI) offer another avenue for derivatization, primarily targeting the C6-chloro substituent. While direct nucleophilic aromatic substitution (SNAr) of the chloro group is challenging due to the electron-rich nature of the indole ring, it can be achieved if additional strong electron-withdrawing groups are present on the ring to stabilize the Meisenheimer intermediate. researchgate.net
A more versatile and modern approach involves metal-catalyzed cross-coupling reactions. The chlorine atom at C6 can serve as a handle for palladium-catalyzed reactions, which are highly efficient for forming carbon-carbon and carbon-heteroatom bonds on aryl halides. mdpi.com
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups at the C6 position.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can be used to install alkynyl groups, which can be further functionalized.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl chloride with a wide range of primary or secondary amines.
These cross-coupling reactions significantly expand the chemical space accessible from the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold, enabling the synthesis of analogues with diverse substituents at the C6 position.
Rational Design and Synthesis of Novel Analogues
The chemical transformations described above provide a comprehensive toolkit for the rational design and synthesis of novel analogues based on the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold. By systematically modifying the three key regions of the molecule—the ethanone side chain, the indole benzene ring, and other positions on the indole core—researchers can fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with a biological target.
For example, in a drug discovery program, an initial hit compound like the title scaffold could be elaborated as follows:
Side Chain Modification: The ethanone moiety can be converted into a series of alcohols, oximes, and chalcones to probe interactions within a binding pocket. The α-position can be substituted with various nucleophiles to introduce groups that can act as hydrogen bond donors/acceptors or form salt bridges.
Benzene Ring Substitution: The C6-chloro group can be replaced with a library of substituents using palladium-catalyzed cross-coupling to explore the impact of different groups on activity and pharmacokinetic properties. Further substitution via EAS at the C5 or C7 positions can also be explored.
Indole Core Modification: While less straightforward on this substituted scaffold, modifications at the C2 position could be envisioned through strategies like lithiation if a suitable protecting group strategy is employed.
This systematic approach, combining the reactivity of the ethanone moiety with the functionalization of the indole ring, allows for the creation of focused compound libraries to establish structure-activity relationships (SAR) and develop novel therapeutic agents.
Systematic Variation of Substituents on the Indole and Ethanone Moieties for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. nih.govrsc.org For the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold, systematic modifications can be introduced at several positions on both the indole nucleus and the ethanone side chain to probe the impact of these changes on biological activity.
Key positions for substitution on the indole ring include the N1-methyl group, the C6-chloro substituent, and other available positions on the benzene ring (C4, C5, and C7). Modifications on the ethanone moiety typically involve the acetyl group. These variations allow for a comprehensive exploration of how factors like steric bulk, electronic effects, and hydrogen bonding potential influence the molecule's interactions with biological targets. nih.gov
Table 1: Exemplary Substituent Modifications for SAR Studies
| Position of Variation | Original Substituent | Potential Modifications | Rationale for Modification |
|---|---|---|---|
| Indole N1 | -CH₃ | -H, -C₂H₅, -CH₂Ph | To explore the role of the N-substituent in activity and potential for additional interactions. |
| Indole C6 | -Cl | -F, -Br, -OCH₃, -CF₃ | To investigate the influence of halogen bonding and electronic effects on potency and selectivity. cuny.edu |
| Indole C4, C5, C7 | -H | -F, -Cl, -CH₃, -OCH₃ | To probe the steric and electronic tolerance at different positions of the indole ring. |
| Ethanone Carbonyl | -C=O | -CH(OH), -C=NOH | To assess the importance of the carbonyl group as a hydrogen bond acceptor. |
| Ethanone Methyl | -CH₃ | -C₂H₅, -Cyclopropyl | To evaluate the impact of steric bulk at the acyl position. |
Research on related indole-based compounds has demonstrated that such modifications can significantly alter biological activity. researchgate.netbenthamdirect.comeurekaselect.com For instance, in a series of 1-(1H-indol-1-yl)ethanone derivatives, variations in substituents on the indole and phenyl rings led to compounds with differing anti-inflammatory and analgesic activities. benthamdirect.comeurekaselect.com While specific SAR data for 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is not extensively published, the principles from broader indole SAR studies provide a strategic framework for its derivatization. nih.govrsc.org
Incorporation into Hybrid Molecular Architectures (e.g., Indole-Pyrazole, Indole-Thiazole Hybrids)
Hybridization of the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold with other heterocyclic systems, such as pyrazole (B372694) and thiazole (B1198619), represents a contemporary strategy in drug design to develop novel molecular entities with potentially enhanced or synergistic biological activities. rsc.org This approach combines the pharmacophoric features of two or more different structures into a single molecule.
Indole-Pyrazole Hybrids:
The synthesis of indole-pyrazole hybrids can be achieved through the reaction of the ethanone moiety of the parent compound with suitable reagents to construct the pyrazole ring. For example, the acetyl group can be a precursor for the formation of a chalcone, which can then undergo cyclization with hydrazine derivatives to yield pyrazolines, a class of pyrazole precursors. nih.gov A general synthetic route involves the condensation of the indole-3-carboxaldehyde (B46971) (which can be derived from the ethanone) with an appropriate ketone to form a chalcone, followed by reaction with a hydrazine to form the pyrazoline ring. This can then be oxidized to the corresponding pyrazole.
Indole-Thiazole Hybrids:
The construction of indole-thiazole hybrids can be accomplished via the Hantzsch thiazole synthesis. nih.gov This typically involves the reaction of an α-haloketone with a thioamide. In the context of the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold, the ethanone can be halogenated at the α-position to the carbonyl group to form an α-haloketone intermediate. This intermediate can then be reacted with a thioamide to construct the thiazole ring.
Table 2: Examples of Hybrid Molecular Architectures
| Hybrid Type | General Structure | Key Synthetic Precursor from Parent Scaffold | Potential Biological Relevance |
|---|---|---|---|
| Indole-Pyrazole | Indole ring linked to a pyrazole ring | Chalcone derived from the ethanone moiety | Topoisomerase inhibitors, anticancer agents nih.gov |
| Indole-Thiazole | Indole ring linked to a thiazole ring | α-haloketone derived from the ethanone moiety | Kinase inhibitors, antimicrobial agents nih.gov |
The rationale behind creating these hybrid molecules is to leverage the distinct chemical and biological properties of each heterocyclic component to create a novel compound with a unique pharmacological profile. mdpi.com
Mechanistic Investigations of Derivatization Pathways
The derivatization of the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold proceeds through well-established reaction mechanisms in organic chemistry. Understanding these pathways is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations.
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. youtube.com However, since the C3 position is already substituted in the parent compound, further electrophilic aromatic substitution on the pyrrole (B145914) ring is less likely. Electrophilic substitution on the benzene portion of the indole ring is possible under more forcing conditions.
A key reaction for derivatization is the Fischer indole synthesis, which is a classic method for preparing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. nih.govbyjus.com This reaction proceeds through a series of steps including the formation of a phenylhydrazone, followed by a nih.govnih.gov-sigmatropic rearrangement (the Fischer rearrangement), and subsequent cyclization and aromatization to form the indole ring. byjus.com While the parent scaffold is already an indole, this mechanism is fundamental to the synthesis of variously substituted indole precursors.
The derivatization of the ethanone side chain often involves reactions of the carbonyl group and the α-carbon. The carbonyl group can undergo nucleophilic addition, condensation, and reduction reactions. The α-carbon, being adjacent to the electron-withdrawing carbonyl group, can be deprotonated to form an enolate, which is a key intermediate in reactions such as aldol (B89426) condensations and α-halogenation.
For the formation of hybrid structures, the mechanisms are characteristic of the specific heterocycle being formed. For instance, the Hantzsch thiazole synthesis involves the nucleophilic attack of the sulfur of the thioamide on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. nih.gov The formation of pyrazoles from chalcones and hydrazines proceeds via a Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration.
Computational and Theoretical Investigations of Ethanone, 1 6 Chloro 1 Methyl 1h Indol 3 Yl and Analogs
Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme and Receptor Binding)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org It is widely employed to understand how a small molecule, or ligand, might interact with the active site of a protein or enzyme. For indole (B1671886) derivatives, including analogs of Ethanone (B97240), 1-(6-chloro-1-methyl-1H-indol-3-yl)-, docking studies have been instrumental in elucidating potential mechanisms of action against various biological targets.
Research on indole-based compounds has shown their potential to interact with a diverse range of enzymes and receptors. For instance, docking studies on novel thiazole (B1198619) and pyridine-based compounds, which can be considered structural analogs, have identified potential inhibitors for the SARS-CoV-2 main protease (Mpro), with docking scores ranging from -5.8 to -8.6 kcal/mol. mdpi.com Similarly, derivatives of hyrtiosulawesine, another indole-containing natural product, exhibited strong binding affinities to Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), with calculated binding energies between -7.2 and -9.8 kcal/mol. asianpubs.org
In a study targeting the enzyme α-amylase for potential anti-diabetic agents, thiazolidinone-based indole compounds were identified as effective inhibitors through molecular docking. nih.gov Another investigation focused on designing indole derivatives as inhibitors for Chagas disease, where docking was used to predict the binding mode to the target enzyme, Trypanosoma cruzi CYP51. proceedings.science Furthermore, computational screening of a library of compounds identified potential inhibitors of euchromatin histone lysine (B10760008) methyl transferase (EHMT2), a target for managing β-thalassemia, with indole-containing molecules showing high docking scores of -10.3 to -10.7 kcal/mol. mdpi.com
These studies collectively highlight that the indole scaffold is a versatile framework for interacting with various protein active sites. The specific interactions often involve hydrogen bonding with the indole nitrogen and π-π stacking or hydrophobic interactions involving the bicyclic ring system. The substituents on the indole ring, such as the chloro, methyl, and ethanone groups on the target compound, play a critical role in modulating these interactions, influencing binding affinity and selectivity.
| Indole Analog Class | Biological Target | Range of Binding Affinity (kcal/mol) | Key Interactions Observed | Reference |
|---|---|---|---|---|
| Thiazole Clubbed Pyridine Scaffolds | SARS-CoV-2 Main Protease (Mpro) | -5.8 to -8.6 | Hydrogen bonding, hydrophobic interactions | mdpi.com |
| Hyrtiosulawesine Derivatives | Plasmodium falciparum Lactate Dehydrogenase (pfLDH) | -7.2 to -9.8 | Not specified | asianpubs.org |
| Indole-based Pyrimidine (B1678525) Derivatives | Euchromatin Histone Lysine Methyl Transferase (EHMT2) | -10.3 to -10.7 | Hydrogen bonding, hydrophobic interactions | mdpi.com |
| Thiazolidinone-based Indole Compounds | α-amylase | Not specified | Not specified | nih.gov |
| Substituted Indoles | Trypanosoma cruzi CYP51 | Not specified | Putative binding mode predicted | proceedings.science |
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules. These methods can determine the distribution of electrons within a molecule, its reactivity, and the energies of its different spatial arrangements.
The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Studies on indole and its derivatives have shown that substituents significantly affect their electronic properties. researchgate.netchemrxiv.org For instance, DFT calculations have been used to determine the redox potentials for the oxidation of substituted indoles. rsc.org The HOMO-LUMO energy gap for indole analogs can be calculated using methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set. materialsciencejournal.orgresearchgate.net The introduction of electron-withdrawing groups (like the chloro group) or electron-donating groups (like the methyl group) on the indole ring alters the electron density distribution, which in turn modifies the HOMO and LUMO energy levels. researchgate.netrsc.org A study on an indole derivative reported a HOMO-LUMO energy gap of 3.02 eV, indicating its chemical reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the indole ring, the π-electron cloud creates negatively charged regions above and below the ring, while the N-H group (in unsubstituted indoles) provides a site for hydrogen bond donation. mdpi.com The electrostatic potential is crucial for understanding non-covalent interactions, such as those with biological receptors. nih.gov For Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, the carbonyl oxygen of the ethanone group would represent a region of high negative potential, making it a likely hydrogen bond acceptor.
| Compound/Class | Methodology | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop‑2-enenitrile] | DFT | Not specified | Not specified | 3.02 | researchgate.net |
| Ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate | DFT/B3LYP/6-31+G(d,p) | Not specified | Not specified | Not specified | researchgate.net |
| Substituted Indoles | DFT (DMol³) | Used to calculate redox potentials | rsc.org | ||
| 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives | DFT/B3LYP/6-311+G | Not specified | Not specified | ~4.08 | mdpi.com |
The three-dimensional structure of a molecule is not static; it can adopt various shapes, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. This creates an "energy landscape" where low-energy conformations are more likely to be populated. The specific conformation of a ligand is often critical for its ability to fit into a receptor's binding site.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational SAR modeling uses these relationships to predict the activity of new, untested compounds.
QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. ej-chem.org This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to create a predictive model.
For analogs of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, QSAR studies can provide significant insights. A relevant study on 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives investigated their anticancer activity. nih.gov The resulting QSAR models indicated that the cytotoxic activity was highly dependent on electronic properties, such as the natural charge on specific carbon atoms and the energy of the HOMO. nih.gov This suggests that modifications affecting the electron distribution on the core scaffold can directly impact biological function. For example, the model for the MCF-7 cell line showed that both the charge on a carbon atom and the HOMO energy were highly involved in the compound's activity. nih.gov Such models can guide the synthesis of new analogs with potentially enhanced potency.
| Compound Series | Biological Activity | Important QSAR Descriptors | Reference |
|---|---|---|---|
| 6-chloro-benzodithiazine derivatives | Cytotoxicity against MCF-7 cells | Natural charge on Carbon C13, HOMO Energy | nih.gov |
| 6-chloro-benzodithiazine derivatives | Cytotoxicity against HCT-116 cells | Natural charge on Carbon C13, Electrostatic charge on Nitrogen N10 | nih.gov |
| Indolyl-aryl-sulfone Derivatives | HIV-1 Inhibition | PLS Factors, R², Q² | researchgate.net |
Pharmacophore modeling is a powerful technique in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov
Pharmacophore models have been successfully developed for various classes of indole derivatives. For instance, a study on indole derivatives as inhibitors of the Vitamin D receptor generated a pharmacophore hypothesis (DRRRR.61) that was used to build a 3D-QSAR model. researchgate.net Another study on indeno[1,2-b]indole-type inhibitors of human protein kinase CK2 identified a model with nine chemical features, including hydrogen bond acceptors, aromatic centers, and hydrophobic centroids. nih.gov Similarly, pharmacophore models have been developed for indole derivatives targeting Chagas disease. proceedings.science
These models serve as 3D queries to search large compound databases for novel molecules that match the pharmacophoric features, potentially leading to the discovery of new active compounds. For Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, a hypothetical pharmacophore would likely include the 6-chloro-indole core as a hydrophobic and aromatic feature, the N-methyl group, and the carbonyl oxygen of the ethanone group as a key hydrogen bond acceptor.
| Target | Indole Scaffold | Identified Pharmacophoric Features | Reference |
|---|---|---|---|
| Human Protein Kinase CK2 | Indeno[1,2-b]indoles | Hydrogen Bond Acceptors (Acc), Aromatic Centers (Aro), Hydrophobic Centroids (Hyd), π-Ring Center (PiR) | nih.gov |
| Vitamin D Receptor | Indole scaffold | Hypothesis DRRRR.61 (features not specified) | researchgate.net |
| Trypanosoma cruzi Target | Substituted Indoles | Pharmacophore model developed for SAR understanding | proceedings.science |
| HIV-1 Protease | Indolyl-aryl-sulfone | Hypothesis ADRRR1 (features not specified) | researchgate.net |
De Novo Design Approaches for Novel Indole-Ethanone Derivatives
De novo drug design is a computational strategy focused on generating novel molecular structures with desired pharmacological properties, often starting from a basic scaffold or even just a target binding site. For the core structure of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, de novo design offers a powerful avenue to explore new chemical space and develop potent and selective analogs, particularly as kinase inhibitors, a common target for indole-based compounds. nih.govnih.gov This process typically involves two main strategies: ligand-based and structure-based design.
Ligand-Based De Novo Design
In the absence of a high-resolution crystal structure of a biological target, ligand-based methods can be employed. These approaches build upon the known structure-activity relationships (SAR) of existing active molecules. Starting with the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold, computational software generates new molecules by modifying the parent structure.
The process often involves several steps:
Scaffold Analysis: The core indole-ethanone structure is analyzed to identify key pharmacophoric features and potential points for modification. For the parent compound, these include the chloro-substituted indole ring, the N-methyl group, and the acetyl group at the C3 position.
Virtual Library Generation: Computational tools generate a vast library of virtual compounds by adding, substituting, or modifying functional groups at the identified positions. These modifications are guided by chemical rules to ensure synthetic feasibility. rsc.orgresearchgate.net
Property Prediction and Filtering: The generated molecules are then filtered based on predicted physicochemical properties (e.g., molecular weight, lipophilicity) and ADME (absorption, distribution, metabolism, and excretion) parameters to prioritize drug-like candidates. researchgate.net
Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, built from existing data on related indole derivatives, can be used to predict the biological activity of the newly designed compounds. researchgate.net
Structure-Based De Novo Design
When the three-dimensional structure of the target protein (e.g., a protein kinase) is available, structure-based design becomes a more direct and powerful approach. This method aims to design molecules that fit optimally into the target's binding site.
Key methodologies include:
Fragment-Based Growing: This approach begins with a core fragment of the molecule placed within the binding site. The 6-chloro-1-methyl-1H-indole moiety can serve as an excellent starting fragment. nih.govresearchgate.net Computational algorithms then "grow" the molecule by adding small chemical fragments from a pre-defined library, step-by-step, optimizing the interactions with the protein at each stage. acs.org For instance, the acetyl group could be extended to better occupy a hydrophobic pocket or to form a hydrogen bond with a key residue in the active site.
Fragment Linking: Alternatively, the binding site can be probed to identify several "hot spots" where small, individual fragments can bind favorably. A de novo design program can then identify suitable linker moieties to connect these fragments, creating a single, coherent molecule with high predicted affinity. youtube.com
Computational Tools: Programs like LUDI are designed to identify suitable molecular fragments (e.g., hydrogen bond donors/acceptors, hydrophobic groups) and place them at favorable positions within the active site, which can then be assembled into novel molecules. nih.gov Modern integrated workflows, such as Schrödinger's De Novo Design Workflow, combine compound enumeration with advanced filtering and highly accurate free energy calculations (FEP+) to explore chemical space and identify potent, synthetically tractable molecules. schrodinger.com
The table below illustrates a hypothetical fragment-based growing strategy for designing new analogs from the 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold, targeting a generic kinase active site.
Table 1: Hypothetical Fragment-Based Design Strategy
| Modification Site | Added Fragment | Rationale for Modification | Predicted Interaction |
|---|---|---|---|
| C3-acetyl group | Extension with a morpholine (B109124) ring | Increase solubility and introduce a hydrogen bond acceptor. | Forms a hydrogen bond with the kinase hinge region backbone. |
| C5 position of indole | Addition of a methoxy (B1213986) group | Fill a small hydrophobic pocket and potentially increase potency. | Enhances van der Waals interactions within the binding site. |
| C6-chloro group | Replacement with a trifluoromethyl group | Enhance hydrophobic interactions and improve metabolic stability. | Fills a hydrophobic sub-pocket more effectively. |
Based on these computational strategies, novel indole-ethanone derivatives can be designed. The table below presents examples of such de novo designed molecules with their parent scaffold and the design rationale.
Table 2: Examples of De Novo Designed Indole-Ethanone Derivatives
| Compound ID | Structure | Parent Scaffold | Design Rationale & Predicted Improvement |
|---|---|---|---|
| Parent | 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone | N/A | Starting point for design. |
| Analog-01 | 1-(6-chloro-1-methyl-1H-indol-3-yl)-2-morpholinoethan-1-one | 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone | Rationale : Extend the acetyl group to reach the hinge-binding region of a kinase. Predicted Improvement : Increased potency and improved aqueous solubility. |
| Analog-02 | 1-(6-chloro-5-methoxy-1-methyl-1H-indol-3-yl)ethanone | 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone | Rationale : Add a substituent to probe a nearby hydrophobic pocket. Predicted Improvement : Enhanced binding affinity through increased hydrophobic contact. |
| Analog-03 | 1-(1-methyl-6-(trifluoromethyl)-1H-indol-3-yl)ethanone | 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone | Rationale : Bioisosteric replacement of chlorine with a CF3 group. Predicted Improvement : Improved metabolic stability and stronger hydrophobic interactions. |
These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success, thereby generating novel chemical entities with optimized properties. rsc.org
Preclinical Biological Activity and Mechanistic Studies of Ethanone, 1 6 Chloro 1 Methyl 1h Indol 3 Yl Derivatives
Antimicrobial Activity Studies
Derivatives of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, especially those incorporating a chalcone (B49325) moiety, have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms.
In Vitro Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)
A number of studies have explored the antibacterial potential of indole-based chalcones against a spectrum of both Gram-positive and Gram-negative bacteria. The general structure of these chalcones involves the condensation of an acetophenone (B1666503) derivative, such as 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, with various substituted benzaldehydes.
For instance, a series of hydroxy and chloro-substituted chalcones were synthesized and tested against several bacterial strains. The results indicated that these compounds exhibit moderate to high antibacterial activity. In particular, derivatives containing heteroaromatic rings demonstrated higher efficacy than the standard drug, benzyl (B1604629) penicillin, in some cases. One such derivative, a pyridinyl-containing chalcone, showed significant zones of inhibition against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris. journaljpri.com
The antibacterial activity of these derivatives is often attributed to the α,β-unsaturated ketone system characteristic of chalcones, which can interact with biological nucleophiles. The nature and position of substituents on both the indole (B1671886) and the phenyl rings of the chalcone structure play a crucial role in modulating the antibacterial potency.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Concentration | Reference |
| Pyridinyl Chalcone | Staphylococcus aureus | 27.52 ± 0.16 | Not Specified | journaljpri.com |
| Pyridinyl Chalcone | Bacillus subtilis | 28.85 ± 0.11 | Not Specified | journaljpri.com |
| Pyridinyl Chalcone | Escherichia coli | 22.05 ± 0.16 | Not Specified | journaljpri.com |
| Pyridinyl Chalcone | Proteus vulgaris | 23.18 ± 0.17 | Not Specified | journaljpri.com |
In Vitro Antifungal Efficacy Against Fungal Pathogens (e.g., Aspergillus niger, Candida albicans)
The antifungal properties of chalcone derivatives have also been a subject of investigation. However, studies on chalcones have shown variable efficacy against different fungal species. For example, one study reported that a series of synthesized chalcone derivatives showed no activity against Candida albicans or Aspergillus niger. researchgate.netnih.gov In contrast, another study on novel chalcone derivatives demonstrated moderate to excellent activity against these same fungal pathogens. agriculturejournal.org
This variability in antifungal activity underscores the importance of the specific structural features of the chalcone derivatives. The presence and nature of substituents on the aromatic rings can significantly influence the antifungal spectrum and potency. For instance, some synthesized chalcones have shown promising synergistic effects with existing antifungal drugs like fluconazole (B54011) against resistant strains of Candida albicans. nih.gov
| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Chalcone Derivative 4 | Candida albicans | Not specified as active | agriculturejournal.org |
| Chalcone Derivative 3 | Aspergillus niger | Not specified as active | agriculturejournal.org |
Investigation of Microbial Target Pathways (e.g., FtsZ protein inhibition)
While the exact mechanisms of action for many antimicrobial indole derivatives are still under investigation, some studies have pointed towards specific microbial targets. The bacterial cell division protein FtsZ has emerged as a potential target for some antibacterial compounds. FtsZ is a crucial protein in bacterial cytokinesis, and its inhibition can disrupt cell division, leading to bacterial death. While direct evidence linking derivatives of "Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-" to FtsZ inhibition is not available in the provided search results, the broader class of indole derivatives has been explored for this mechanism. Further research is needed to determine if this pathway is relevant for the specific compounds of interest.
Anti-inflammatory Research
The anti-inflammatory potential of derivatives of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone has been explored through both in vivo animal models and in vitro enzyme inhibition assays.
In Vivo Anti-inflammatory Activity in Animal Models (e.g., Carrageenan-induced edema)
The carrageenan-induced paw edema model in rats is a widely used assay to screen for acute anti-inflammatory activity. Several studies have demonstrated that chalcone derivatives can significantly reduce paw edema in this model. For instance, a series of chalcone hydrazide derivatives were evaluated, and one compound, CL-2, showed a significant percentage of inhibition of edema, which was comparable to the standard drug indomethacin. amazonaws.com This anti-inflammatory effect is often time-dependent, with maximum inhibition observed a few hours after administration. amazonaws.comamazonaws.com
The anti-inflammatory activity of these compounds is believed to be mediated by the inhibition of inflammatory mediators. The presence of specific electron-donating and electron-withdrawing groups on the chalcone scaffold has been shown to influence the anti-inflammatory potency. amazonaws.com
| Compound ID | Dose (mg/kg) | Maximum Percentage Inhibition of Edema (%) | Time of Maximum Inhibition (hours) | Reference |
| CL-2 | 40 | 61.97 | Not Specified | amazonaws.com |
| CL-6 | 40 | 40.30 | 2 | amazonaws.com |
| CL-3 | 40 | 45.62 | 2 | amazonaws.com |
| CL-1 | 40 | 49.42 | 2 | amazonaws.com |
| Indomethacin (Standard) | 20 | Not Specified | Not Specified | amazonaws.com |
Cyclooxygenase (COX) Enzyme Inhibition Studies (e.g., COX-2 specificity)
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major mechanism of action for many anti-inflammatory drugs. The two main isoforms are COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects associated with non-selective COX inhibitors.
Chalcone derivatives have been investigated as potential COX-2 inhibitors. academicjournals.orgrjsocmed.comupd.edu.ph In vitro studies have shown that some chalcone analogues exhibit selective inhibitory activity against COX-2 over COX-1. nih.gov The pattern of substitution on the chalcone structure, such as the presence of methoxy (B1213986) and nitro groups, has been found to be important for potent COX-2 inhibition. academicjournals.org
| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 1b | 80.74% - 92.55% inhibition | >25 | Not Calculated | nih.gov |
| Compound 3c | 80.74% - 92.55% inhibition | 14.65 | Not Calculated | nih.gov |
| Compound 4a | 80.74% - 92.55% inhibition | >25 | Not Calculated | nih.gov |
| Compound 4e | 80.74% - 92.55% inhibition | >25 | Not Calculated | nih.gov |
Anticancer and Antiproliferative Investigations
The indole nucleus is recognized as a "privileged" scaffold in drug discovery, and its derivatives have been extensively studied for their potential as anticancer agents. nih.govircmj.com Modifications on the indole ring, including halogenation at the C-6 position, have been shown to significantly influence cytotoxic potency. nih.gov
In Vitro Cytotoxicity against Cancer Cell Lines
Derivatives based on the 6-chloro-1-methyl-1H-indole framework have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Structure-activity relationship (SAR) studies reveal that substitutions on the indole nucleus play a critical role in modulating this activity. nih.gov For instance, certain arylthioindole (ATI) derivatives, which share the core indole structure, have shown potent growth inhibition in cell lines such as the MCF-7 human breast carcinoma. nih.gov The presence of a chlorine atom at the 6-position of the indole ring, as seen in some tricyclic indole series, has been found to enhance potency by more than tenfold compared to their non-chlorinated analogues. nih.gov
Similarly, other indole derivatives have been evaluated against various cancer cell lines, including liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer lines, with some compounds showing promising activity for further development. nih.gov The cytotoxic potential of indole-based compounds often correlates with their ability to interfere with fundamental cellular processes, leading to cell death. mdpi.com
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Arylthioindole (ATI) Derivatives | MCF-7 (Breast Carcinoma) | 13 nM - 52 nM | nih.gov |
| 6-Chloro-Tricyclic Indoles | Mcl-1 Binding | >10-fold increase vs. non-chlorinated | nih.gov |
| Indole-1,2,4-triazole Derivatives | Hep-G2 (Liver Carcinoma) | IC50 = 55.40 µg/mL (Compound 8f) | nih.gov |
| 5-Chloro-indole-2-carboxamides | Various (e.g., Panc-1) | GI50 = 29 nM - 47 nM | nih.gov |
Induction of Apoptosis in Cellular Models
The primary mechanism underlying the cytotoxicity of many indole derivatives is the induction of programmed cell death, or apoptosis. ircmj.comacs.org Studies on various indole-based compounds have confirmed their ability to trigger apoptotic pathways in cancer cells. For example, certain novel indole-core derivatives have been shown to induce apoptosis in up to 50% of acute myeloid leukemia (AML) cells at a concentration of 250 µg/mL. ircmj.com This pro-apoptotic activity is often associated with the modulation of key regulatory proteins in the Bcl-2 family. Mechanistic studies have revealed that these compounds can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis. ircmj.com
Furthermore, the apoptotic cascade initiated by these derivatives often involves the activation of caspases, which are the executive enzymes of apoptosis. nih.gov For instance, potent 5-chloro-indole derivatives have been observed to significantly increase the levels of caspase-3, a key executioner caspase, in pancreatic cancer cells. nih.gov The antitumor effects of arylthioindoles (ATIs) are also linked to their ability to cause cells to undergo apoptosis following mitotic arrest. nih.gov
Tubulin Polymerization Inhibition and Cell Cycle Modulation
A well-established mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.com
Several classes of indole derivatives, particularly arylthioindoles (ATIs), are potent inhibitors of tubulin assembly, with many compounds exhibiting IC50 values in the low micromolar range (1.0–2.0 μM). nih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules. nih.govnih.gov Studies have shown that indole derivatives can effectively arrest cancer cells, such as HeLa cells, in the G2/M phase of the cell cycle at nanomolar concentrations. nih.gov This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle, which prevents the cells from completing mitosis and ultimately leads to cell death. nih.gov The ability of these compounds to inhibit tubulin polymerization is often more potent than that of established agents like colchicine. cityu.edu.hk
| Compound Class | Activity | Value | Reference |
|---|---|---|---|
| Arylthioindole (ATI) Derivatives | Tubulin Polymerization Inhibition (IC50) | 1.0 - 2.0 µM | nih.gov |
| Indole Derivative 5m | Tubulin Polymerization Inhibition (IC50) | 0.37 ± 0.07 µM | nih.gov |
| Indololatonduines | Microtubule-destabilizing activity | More potent than colchicine | cityu.edu.hk |
Kinase Inhibition Profiles (e.g., CDK1 inhibition)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. oncotarget.com CDK1, in particular, controls the transition from the G2 phase into mitosis. nih.govnih.gov Inhibition of CDK1 can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer therapies. oncotarget.com
While some classes of indole derivatives, such as indirubins, are known to be potent CDK inhibitors, specific data on the CDK1 inhibition profile of Ethanone (B97240), 1-(6-chloro-1-methyl-1H-indol-3-yl)- derivatives are not extensively detailed in the current literature. mdpi.com However, the observed G2/M phase arrest caused by related indole compounds is consistent with a mechanism that could involve CDK1 inhibition. nih.govmdpi.com Pharmacological inhibition of CDK1 has been shown to induce proliferation arrest and apoptosis in various tumor cell lines. oncotarget.com Therefore, exploring the potential of 6-chloro-1-methyl-1H-indole derivatives to inhibit CDK1 and other kinases remains a valuable direction for future research to fully elucidate their anticancer mechanisms.
Exploration of Other Biological Modulations
Beyond direct anticancer effects, derivatives of the indole scaffold are being investigated for their ability to modulate various enzymes involved in other pathological conditions.
Enzyme Inhibition Studies (e.g., Tyrosinase, Butyrylcholinesterase)
Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its overactivity can lead to hyperpigmentation disorders. nih.govmdpi.com Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics. researchgate.net Indole derivatives have shown promise as effective tyrosinase inhibitors. mdpi.com For example, a series of indole–thiourea derivatives were designed and synthesized, with some compounds demonstrating superior tyrosinase inhibitory activity compared to the standard inhibitor, kojic acid. mdpi.com One notable derivative, compound 4b from a study, exhibited an IC50 of 5.9 ± 2.47 μM, which was significantly more potent than kojic acid (IC50 = 16.4 ± 3.53 μM). mdpi.com Kinetic studies revealed a competitive mode of inhibition, suggesting that these compounds bind to the active site of the enzyme. mdpi.com
Butyrylcholinesterase Inhibition: Butyrylcholinesterase (BChE), along with acetylcholinesterase (AChE), plays a role in hydrolyzing acetylcholine (B1216132). nih.govmdpi.com Inhibitors of these enzymes are primarily used in the treatment of Alzheimer's disease. researchgate.net While various heterocyclic compounds have been investigated as BChE inhibitors, specific studies focusing on derivatives of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- are limited. However, the broad inhibitory potential of diverse chemical scaffolds against cholinesterases suggests that the indole nucleus could be a viable starting point for designing novel BChE inhibitors. nih.govnih.gov
Neuroprotective Potential in In Vitro Models
Derivatives of the core indole structure have been investigated for their potential to combat neurodegenerative diseases. While direct studies on Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- are limited, research on related indanone derivatives has shown promise in the context of Alzheimer's disease. These compounds have been synthesized and evaluated as multifunctional agents, targeting key aspects of Alzheimer's pathology.
In vitro assessments have demonstrated that certain indanone derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the breakdown of the neurotransmitter acetylcholine; reduced levels of acetylcholine are a hallmark of Alzheimer's disease. Furthermore, these derivatives have been shown to inhibit the self-assembly of amyloid-beta (Aβ) peptides, a critical event in the formation of the amyloid plaques characteristic of Alzheimer's.
Antiviral Activity Research (e.g., HIV-1 inhibition, Reverse Transcriptase inhibition)
A significant body of research has focused on the antiviral properties of indole derivatives, particularly their ability to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). Several novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives have been synthesized and identified as potent inhibitors of HIV-1.
Initial biological studies have shown that these compounds can effectively block HIV-1 replication. The mechanism of this antiviral activity is often attributed to the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for the viral life cycle. The inhibitory action of these non-nucleoside reverse transcriptase inhibitors (NNRTIs) prevents the conversion of the viral RNA genome into DNA, thus halting the integration of viral genetic material into the host cell's genome. The therapeutic potential of these derivatives is underscored by their efficacy in cell-based assays.
| Compound | EC50 (μM) | Therapeutic Index (TI) |
|---|---|---|
| N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole | 9.42 | >49.77 |
| N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole | 4.62 | >66.95 |
Mechanistic Elucidation of Biological Effects
Understanding the precise mechanisms by which these indole derivatives exert their biological effects is crucial for their further development as therapeutic agents. To this end, researchers have employed a combination of molecular modeling and cellular pathway analysis to identify molecular targets and elucidate the downstream consequences of compound binding.
Identification of Molecular Targets and Binding Modes
Molecular docking studies have been instrumental in identifying the potential molecular targets of various indole derivatives and in predicting their binding modes. These computational techniques simulate the interaction between a small molecule and a protein target, providing insights into the binding affinity and the specific amino acid residues involved in the interaction.
For antiviral indole derivatives, docking studies have been used to model their interaction with the non-nucleoside binding pocket of HIV-1 reverse transcriptase. These models help to explain the structure-activity relationships observed in biological assays and guide the design of new derivatives with improved potency. In the context of neuroprotection, docking studies have explored the binding of indanone derivatives to acetylcholinesterase, revealing key interactions within the enzyme's active site.
Cellular Pathway Analysis (e.g., Cell Cycle Arrest)
The anticancer potential of indole derivatives has also been explored, with studies indicating that some of these compounds can induce cell cycle arrest in cancer cell lines. For instance, indanone-based thiazolyl hydrazone derivatives have been shown to arrest colorectal cancer cells in the G2/M phase of the cell cycle.
This cell cycle arrest is a key mechanism by which these compounds inhibit the proliferation of cancer cells. Further mechanistic studies have suggested that this effect may be linked to the induction of apoptosis (programmed cell death) and an increase in reactive oxygen species, leading to a decrease in intracellular glutathione (B108866) levels. These findings highlight the potential for these compounds to act as anticancer agents by disrupting fundamental cellular processes in malignant cells.
| Compound Name |
|---|
| Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- |
| N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole |
| N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole |
Emerging Applications and Future Research Directions
Development as Chemical Probes for Biological Systems
The inherent photophysical properties of the indole (B1671886) ring system make it an excellent foundation for the development of chemical probes for biological and electrochemical sensing. nih.gov Indole derivatives can be engineered to exhibit strong fluorescence emission in solution, which can be modulated by interactions with specific analytes, making them valuable tools for molecular recognition and imaging. rsc.org
Researchers have successfully designed indole-based fluorescent probes for various applications, including the detection of pH changes and the presence of specific ions like cyanide in aqueous media. nih.gov For instance, novel chemosensors have been synthesized that can selectively sense anions through measurable analytical signals, such as colorimetric or fluorimetric changes. rsc.org The 1-(indol-3-yl)ethanone moiety within the target compound can serve as a key building block in creating such probes. The ethanone (B97240) group offers a site for further chemical modification, allowing for the attachment of recognition units or modulation of the electronic properties of the indole core to fine-tune its sensing capabilities.
Future research in this area could focus on developing probes derived from 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone for specific biological targets. By incorporating moieties that interact with particular enzymes, receptors, or cellular components, these compounds could be transformed into highly selective tools for bioimaging in living cells and for studying complex biological processes. nih.govresearchgate.net
Potential as Building Blocks in Advanced Materials Science (e.g., Dyes and Pigments)
The indole structure is historically significant in the chemistry of dyes, with indigo (B80030) being one of the most ancient and important natural dyes. wikipedia.org This history underscores the potential of indole derivatives, including 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, as building blocks in advanced materials science, particularly in the creation of novel dyes and pigments. britannica.commdpi.com
Indole-based compounds are utilized for their unique electronic and photophysical properties. researchgate.net They can be used to create dyes with a wide spectrum of colors, from red and green to the deep blues and purples characteristic of indigoids. britannica.comjinjingchemical.com The chemical reactivity of the indole scaffold allows for the synthesis of derivatives that absorb and emit light at specific wavelengths, resulting in vivid and stable colors suitable for high-quality inks and other materials. jinjingchemical.com Furthermore, indole-derived dyes often exhibit excellent color fastness, resisting degradation from light, heat, and chemicals. jinjingchemical.com
The application of indole derivatives extends to functional materials like dye-sensitized solar cells (DSSCs). In this context, indole-based organic dyes act as sensitizers, demonstrating efficient photon-to-electron conversion properties. researchgate.net The 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone scaffold, with its specific substitution pattern, can be modified to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of such devices. researchgate.net Future work could explore the polymerization of this ethanone derivative to create novel conductive polymers or its incorporation into more complex chromophores for advanced optical and electronic applications.
Applications in Agrochemical Development
Indole derivatives are of significant interest in the field of agrochemistry, playing crucial roles in plant growth regulation and crop protection. researchgate.net The most well-known examples are indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), which are natural and synthetic auxins, respectively, that stimulate root formation and regulate various aspects of plant development. frontiersin.org
The structural similarity of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone to these plant growth regulators suggests its potential for similar applications. Research has shown that various indole derivatives can influence plant growth and development, and some are being investigated for their ability to enhance plant immunity against biotic and abiotic stresses. frontiersin.orgnih.gov
Beyond growth regulation, indole-based compounds have been developed as fungicides, herbicides, and insecticides. researchgate.netnih.gov The versatility of the indole scaffold allows for the creation of molecules that can target specific biological pathways in pests and pathogens. For example, some indole derivatives have shown potent fungicidal activity, while others are being explored as inhibitors of enzymes crucial for the survival of bacteria and fungi that cause plant diseases. researchgate.netnih.gov The 6-chloro and 1-methyl substitutions on the indole ring of the target compound could enhance its biological activity and stability, making it a promising lead for the development of new agrochemical agents. researchgate.net
| Indole Derivative Class | Agrochemical Application | Mechanism/Example | Reference |
|---|---|---|---|
| Indole-3-Acetic Acid (IAA) Analogs | Plant Growth Regulation | Acts as a natural plant hormone (auxin) to promote root growth and cell elongation. | frontiersin.org |
| Indole-3-Butyric Acid (IBA) Analogs | Plant Growth Regulation | Synthetic auxin used commercially to stimulate root formation in plant cuttings. | frontiersin.org |
| General Indole Hybrids | Fungicides, Bactericides, Herbicides | Derivatives like streptochlorin (B611036) show fungicidal activity; other hybrids are developed to inhibit microbial enzymes. | researchgate.netnih.gov |
| Substituted Indoles | Plant Immunity Activation | Can induce the biosynthesis of salicylic (B10762653) acid (SA) and jasmonic acid (JA), key signaling molecules in plant defense. | frontiersin.org |
Strategies for Lead Optimization and Preclinical Development in Specific Therapeutic Areas
The indole scaffold is a cornerstone in drug discovery, with numerous indole-containing drugs approved for treating a wide range of diseases. mdpi.comsciencedaily.com Consequently, well-established strategies for lead optimization and preclinical development are directly applicable to derivatives like 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone. The process of transforming a promising "hit" compound into a viable drug candidate involves refining its efficacy, selectivity, and pharmacokinetic properties. patsnap.com
A key strategy is the analysis of the Structure-Activity Relationship (SAR), which involves systematically modifying the chemical structure to identify which parts of the molecule are crucial for its biological activity. patsnap.com For the target compound, this could involve altering the substituents on the indole ring or modifying the ethanone side chain to enhance binding affinity to a specific biological target. patsnap.com
| Optimization Strategy | Description | Key Techniques | Reference |
|---|---|---|---|
| Structure-Activity Relationship (SAR) | Systematic modification of the lead compound to understand the relationship between its chemical structure and biological activity. | Combinatorial chemistry, functional group modification. | patsnap.com |
| Structure-Based Drug Design | Utilizing the 3D structure of the biological target to design molecules with improved binding affinity and selectivity. | Molecular docking, 3D modeling. | patsnap.com |
| ADMET Optimization | Improving the pharmacokinetic and toxicological properties of the lead compound. | Prodrug design, chemical modifications to alter solubility and metabolic stability. | patsnap.comdanaher.com |
| Computational Modeling | Using in silico methods to predict the properties of modified compounds before synthesis. | QSAR, virtual screening, molecular dynamics. | patsnap.com |
Challenges and Opportunities in Indole-Ethanone Research
While the indole scaffold offers immense opportunities, its chemical manipulation presents significant challenges. A primary difficulty lies in the selective functionalization of the indole ring. sciencedaily.com The C2 and C3 positions of the pyrrole (B145914) ring are inherently more reactive towards electrophilic substitution, making it difficult to modify the benzene (B151609) portion of the molecule, such as the C4, C5, or C7 positions. rsc.orgacs.org Achieving regioselectivity often requires multi-step syntheses or the use of pre-installed directing groups, which can limit the efficiency and practicality of these methods. acs.org
However, these challenges also create opportunities for innovation in synthetic organic chemistry. bioengineer.org Recently, groundbreaking research has led to the development of novel catalytic systems, often using inexpensive metals like copper, to achieve direct and selective C-H functionalization at previously inaccessible positions on the indole ring. sciencedaily.comacs.org These advancements address a major bottleneck in medicinal chemistry, offering more straightforward and cost-effective ways to generate diverse libraries of highly functionalized indole derivatives. bioengineer.org
For compounds like 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone, these new synthetic methodologies open up exciting possibilities. They enable the exploration of a much wider chemical space, allowing for the fine-tuning of molecular properties to an unprecedented degree. This, in turn, accelerates the discovery of new drug candidates, chemical probes, and advanced materials with tailored functions, heralding a new era of innovation in indole chemistry. bioengineer.orgsciencedaily.com
Q & A
Basic Research Questions
Q. How can researchers synthesize Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- with high purity, and what critical steps ensure reproducibility?
- Methodology :
- Use Friedel-Crafts acylation to introduce the ethanone group to the indole scaffold. Protect the indole nitrogen with a methyl group (as in 1-methylindole derivatives) prior to chlorination at the 6-position .
- Purify via recrystallization using ethanol/water mixtures, monitoring purity by melting point analysis (expected range: 228–230°C, based on analogous compounds) .
- Validate purity via HPLC (>98%) with a C18 column and UV detection at 254 nm.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Analyze and NMR spectra for characteristic indole signals (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl group at δ 2.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (expected: ~209.63 g/mol) using ESI-MS or EI-MS. Compare with NIST reference spectra for indole derivatives .
- IR Spectroscopy : Identify carbonyl (C=O) stretch near 1680–1700 cm and N-H stretches (if present) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Monitor degradation by TLC or HPLC.
- Evaluate pH-dependent stability (pKa ~8.35 predicted) using buffers (pH 3–10) and track decomposition via UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model electrophilic substitution sites on the indole ring. Use SMILES notation (e.g.,
ClC1=CC2=C(C=C1)N(C)C=C2C(=O)C) for input . - Dock the compound into protein binding sites (e.g., cytochrome P450 enzymes) using AutoDock Vina, leveraging InChIKey
KEPPBYRCBVXOKK-UHFFFAOYSA-Nfor 3D structure generation .
Q. How can crystallographic data resolve contradictions in reported molecular configurations?
- Methodology :
- Grow single crystals via slow evaporation in DCM/hexane. Collect X-ray diffraction data and refine using SHELXL (for small molecules) or SHELXS (for structure solution). Compare bond lengths/angles with literature values for indole derivatives .
- Address discrepancies (e.g., predicted vs. experimental density: 1.457 g/cm) by cross-validating with computational models .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?
- Methodology :
- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include 5-fluorouracil as a positive control.
- For antimicrobial activity, use broth microdilution (MIC determination) against Gram-positive/negative bacteria, referencing indole derivatives with known activity (e.g., 5-bromoindole analogs) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between predicted and experimental physicochemical properties (e.g., boiling point, pKa)?
- Methodology :
- Compare experimental data (e.g., melting point 228–230°C) with computational predictions (e.g., ChemAxon or ACD/Labs). Adjust QSPR models using experimental values from analogs (e.g., 6-methoxyindole derivatives) .
- Validate pKa via potentiometric titration, as predicted pKa (~8.35) may vary due to solvent effects .
Methodological Best Practices
- Synthesis : Optimize chlorination using N-chlorosuccinimide in DMF at 0°C to avoid over-halogenation .
- Safety : Follow GHS guidelines for handling indole derivatives (e.g., wear nitrile gloves, use fume hoods) .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
